molecular formula C15H17N3O2 B12104679 2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester

2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester

Cat. No.: B12104679
M. Wt: 271.31 g/mol
InChI Key: WDUSBPTUWNYWSZ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring in the compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological system being studied .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl (E)-3-[(1-phenylpyrazol-4-yl)amino]but-2-enoate

InChI

InChI=1S/C15H17N3O2/c1-3-20-15(19)9-12(2)17-13-10-16-18(11-13)14-7-5-4-6-8-14/h4-11,17H,3H2,1-2H3/b12-9+

InChI Key

WDUSBPTUWNYWSZ-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CN(N=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=C(C)NC1=CN(N=C1)C2=CC=CC=C2

Origin of Product

United States

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